N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methylbenzyl)benzamide

Description

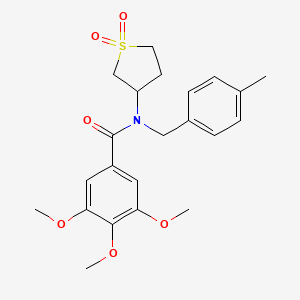

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methylbenzyl)benzamide is a benzamide derivative characterized by a 3,4,5-trimethoxy-substituted benzoyl core. The molecule features two distinct substituents:

- N-(4-methylbenzyl): A para-methyl-substituted benzyl group, contributing hydrophobic character and steric bulk.

Properties

Molecular Formula |

C22H27NO6S |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxy-N-[(4-methylphenyl)methyl]benzamide |

InChI |

InChI=1S/C22H27NO6S/c1-15-5-7-16(8-6-15)13-23(18-9-10-30(25,26)14-18)22(24)17-11-19(27-2)21(29-4)20(12-17)28-3/h5-8,11-12,18H,9-10,13-14H2,1-4H3 |

InChI Key |

NLACMHYFLYZEBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methylbenzyl)benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the dioxidotetrahydrothiophenyl group, and the attachment of the trimethoxybenzyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methylbenzyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group to a thiol or thioether.

Substitution: The benzamide core can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical studies.

Medicine: Potential therapeutic applications could include acting as an inhibitor or modulator of specific biological pathways.

Industry: The compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methylbenzyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Tetrahydrothiophene Sulfone Derivatives

The tetrahydrothiophene sulfone moiety distinguishes this compound from simpler benzamides. Key analogs include:

Key Observations :

- The sulfone group improves aqueous solubility relative to non-oxidized thiophene analogs .

Comparison with Non-Sulfone Benzamides

Trimethoxybenzamides lacking the sulfone group exhibit distinct physicochemical and biological profiles:

Key Observations :

- The sulfone group in the target compound may enhance metabolic stability compared to esters or thiazoles (e.g., ) .

- Fluorinated or heterocyclic substituents (e.g., VUF15485) improve receptor binding but reduce solubility relative to the target compound .

Structural Determinants of Activity

- Methoxy Groups : The 3,4,5-trimethoxy configuration is critical for P-glycoprotein (P-gp) inhibition (IC50 ~1.4–20 µM in analogs) .

Comparison with Clinically Relevant Analogs

- Tamoxifen Analogs : Compounds like 3,4,5-trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide (PBX2) show dual estrogen receptor (ER) and GPER antagonism, whereas the target compound’s sulfone group may limit ER affinity .

- Anti-Cancer Derivatives : Quinazoline-linked benzamides (e.g., compound 11i) exhibit anti-gastric cancer activity via tubulin inhibition, suggesting the target compound could share similar mechanisms .

Analytical Data

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(4-methylbenzyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H27NO4S2

- Molecular Weight : 421.6 g/mol

- IUPAC Name : N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxy-N-(4-methylbenzyl)benzamide

- Structure : The compound features a tetrahydrothiophene ring with dioxo substituents and a benzamide moiety.

Antimicrobial Activity

Research indicates that compounds containing the dioxothiophene structure exhibit notable antimicrobial properties. For instance, derivatives of similar structures have been tested against various bacterial strains. A study reported that certain benzamide derivatives showed significant inhibitory effects against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for the most active compounds .

Anticancer Properties

The compound has also been evaluated for anticancer activity. A series of benzamide derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. Notably, compounds with similar structural features demonstrated IC50 values indicating effective inhibition of cell proliferation in various cancer types. For example, one study found that certain derivatives exhibited IC50 values below 10 μM against breast cancer cell lines .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies using zebrafish embryos have shown that some derivatives of dioxothiophene exhibit low toxicity levels while maintaining high biological activity . This suggests a favorable therapeutic window for further development.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : Some studies suggest that the compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : The benzamide moiety may interact with specific cellular receptors to induce apoptosis in cancer cells.

Case Studies

- Antitubercular Activity : A study synthesized a series of benzamide derivatives related to the compound and tested them against Mycobacterium tuberculosis. The most active compounds showed promising results with IC90 values indicating effective bactericidal activity .

- Cytotoxicity in Cancer Models : Another research effort focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines. The results indicated that several derivatives had significant antiproliferative effects with minimal toxicity to normal cells .

Data Summary

| Activity Type | Compound Tested | IC50 (μM) | Notes |

|---|---|---|---|

| Antitubercular | Various benzamide derivatives | 1.35 - 2.18 | Effective against Mycobacterium tuberculosis |

| Anticancer | Benzamide derivatives | <10 | Significant inhibition in breast cancer models |

| Toxicity | Zebrafish embryo model | Low | Indicates favorable safety profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.